molecular formula C7H8ClNO B1194202 3-Chloro-4-methoxyaniline CAS No. 5345-54-0

3-Chloro-4-methoxyaniline

Cat. No.: B1194202
CAS No.: 5345-54-0
M. Wt: 157.6 g/mol
InChI Key: XQVCBOLNTSUFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

3-Chloro-4-methoxyaniline is an aniline metabolite of chlorpropham The primary targets of this compound are not explicitly mentioned in the available literature

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation has been studied in aqueous suspensions of titanium dioxide under various conditions . Additionally, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other chemicals . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-methoxyaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with micellar electrokinetic capillary chromatography, where it has been quantitated using laser-induced fluorescence detection . This compound is also involved in the degradation of organic pollutants, where it interacts with titanium dioxide (TiO2) as a photocatalyst .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its photocatalytic degradation has been shown to impact the cellular environment by breaking down pollutants, thereby affecting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules and can inhibit or activate enzymes. The compound’s interaction with micellar electrokinetic capillary chromatography highlights its ability to bind and be detected through fluorescence . Additionally, its role in photocatalytic degradation involves electron transfer processes that lead to the breakdown of pollutants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it can degrade under specific conditions, such as in the presence of titanium dioxide and hydrogen peroxide . Long-term effects on cellular function have been observed, particularly in the context of pollutant degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Studies have shown that the degradation rate of the compound increases with higher concentrations of hydrogen peroxide, indicating a dosage-dependent effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization. The compound’s role in the degradation of organic pollutants highlights its involvement in metabolic processes that detoxify harmful substances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxyaniline can be synthesized through various methods. One common method involves the nucleophilic substitution of 3-chloro-4-nitroanisole followed by reduction of the nitro group to an amine . The reaction conditions typically involve the use of reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, this compound is produced through the nitration of 3-chloroanisole followed by reduction of the nitro group. The nitration process involves the use of nitric acid and sulfuric acid, while the reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Chloro-5-methylaniline
  • 2-Chloro-4-aminotoluene
  • 3-Chloro-2-methylaniline
  • 4-Chloro-2-methylaniline
  • 5-Chloro-2-nitrotoluene
  • 3-Fluoro-p-anisidine
  • 2-Ethylaniline
  • 2-Bromo-4-methylaniline

Comparison: 3-Chloro-4-methoxyaniline is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with other molecules. Compared to other similar compounds, it has distinct electronic and steric properties that make it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3-chloro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVCBOLNTSUFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201616
Record name 2-Chloro-4-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-54-0
Record name 3-Chloro-4-methoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5345-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-4-METHOXYANILINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-p-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloro-4-anisidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKF2V8L8PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-methoxyaniline
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-methoxyaniline
Customer
Q & A

Q1: How does the temperature affect the Nuclear Quadrupole Resonance (NQR) frequency of 3-chloro-4-methoxyaniline?

A1: Research indicates that the NQR frequency of this compound decreases with increasing temperature. [] This observation is consistent with the behavior of many molecular crystals, where increased thermal vibrations at higher temperatures influence the electric field gradient around the nucleus under investigation, leading to a decrease in the NQR frequency.

Q2: What is the crystallographic structure of this compound?

A2: Studies employing Zeeman NQR spectroscopy on single crystals of this compound revealed the presence of two non-equivalent orientations for the principal axes of the electric field gradient associated with the 35Cl nucleus. [] This suggests that the crystal structure is either orthorhombic or monoclinic, with an angle of 69° between these two orientations.

Q3: How is this compound analyzed in environmental samples?

A3: Several analytical techniques have been employed for the detection and quantification of this compound and its derivatives. One approach involves derivatization with heptafluorobutyric anhydride followed by gas chromatography with electron capture detection (GC-ECD). [] Another method utilizes derivatization with 5-(4,6-dichloro-s-triazin-2-ylamino) fluorescein (DTAF) and subsequent separation and quantification by micellar electrokinetic capillary chromatography with laser-induced fluorescence detection (MEKC-LIF). [] Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) coupled with fluorescence detection have also been reported for analysis. []

Q4: What is known about the degradation of this compound in the environment?

A4: Studies have demonstrated that this compound can undergo transformation in soil. [] At concentrations of 10 ppm and above, it is converted into a mixture of products, including 3,3′-dichloro-4,4′-dimethoxyazobenzene, 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil, and 2,3′-dichloro-4-hydroxy-4′-methoxydiphenylamine. These transformations are thought to occur via free radical mechanisms. Additionally, the herbicide Metoxuron, which contains the this compound moiety, can potentially degrade into this compound in soil, although this process appears to be slow. []

Q5: What insights can be gained from the Zeeman spectrum of this compound?

A5: Analysis of the Zeeman NQR spectrum of this compound provides insights into the bonding characteristics of the chlorine atom within the molecule. [] Specifically, the data suggests that the chlorine atom's bond possesses approximately 25% ionic character, 72% single bond character, and 3% double bond character.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.